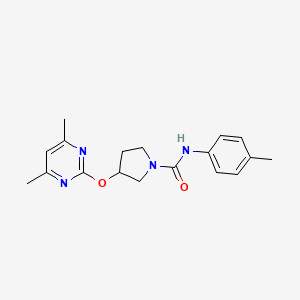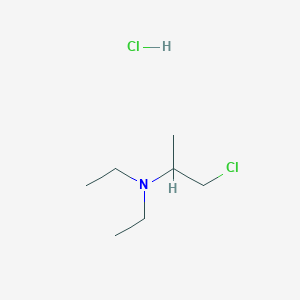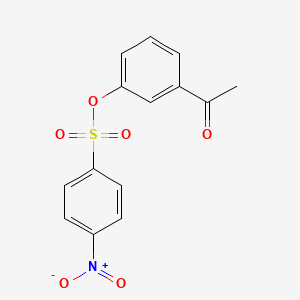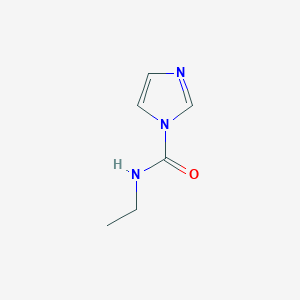![molecular formula C12H10N6O2 B2547470 2-(7-Oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide CAS No. 863018-61-5](/img/structure/B2547470.png)
2-(7-Oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide is a useful research compound. Its molecular formula is C12H10N6O2 and its molecular weight is 270.252. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiopharmaceutical Development
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, related to the chemical structure of interest, have been developed as selective ligands for the translocator protein (18 kDa) (TPSO), which is significant in the context of neuroinflammation and neurodegenerative diseases. Specifically, compounds like DPA-714 were designed for in vivo imaging using PET (Positron Emission Tomography) by incorporating a fluorine atom, enabling labeling with fluorine-18. This advancement facilitates the non-invasive study of neuroinflammatory processes in various neurological disorders, highlighting the compound's utility in developing diagnostic radioligands (Dollé et al., 2008).
Potential Antiasthma Agents
Research into triazolo[1,5-c]pyrimidines has uncovered their role as mediator release inhibitors, indicating potential applications in treating asthma. These compounds were synthesized through a series of reactions starting from arylamidines, showing promise as antiasthma agents following a thorough structure-activity evaluation. Their development provides a new avenue for asthma therapy, focusing on controlling mediator release as a mechanism to alleviate symptoms (Medwid et al., 1990).
Binding Studies and Steroid Biosynthesis Modulation
2-Phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides have been synthesized and evaluated for their selectivity as Peripheral Benzodiazepine Receptor (PBR) ligands. This research explores the substituent variability at the acetamide moiety's 3-position, offering insights into how different substitutions affect ligand affinity. A subset of these compounds, showing high affinity for PBR, was tested for their ability to modulate steroid biosynthesis in C6 glioma cells, underlining the potential therapeutic applications of these compounds in diseases where PBR is implicated (Selleri et al., 2005).
Antitumor Activities
Studies into pyrido[2,3-d]pyrimidine and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives have revealed their potential as antitumor agents. Compounds synthesized exhibited high growth inhibitory activity against certain cancer cell lines, with mechanisms of action including G1 cell-cycle arrest and apoptosis induction via a caspase-3 dependent pathway. This research adds to the understanding of pyridine derivatives' role in cancer therapy, offering a foundation for further development of effective antitumor drugs (Fares et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Mode of Action
Related compounds have been found to inhibit cyclin-dependent kinases (cdks), which are key regulators of cell cycle progression .
Biochemical Pathways
Similar compounds have been found to affect various pathways related to cell cycle regulation, inflammation, and pain perception .
Result of Action
Related compounds have been found to have significant effects on cell proliferation, microbial growth, inflammation, pain perception, and blood pressure .
Properties
IUPAC Name |
2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2/c13-9(19)6-17-7-14-11-10(12(17)20)15-16-18(11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZQGRUXFKVMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide](/img/structure/B2547388.png)

![6-Cyclopropyl-2-[[1-[2-(2-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2547390.png)


![N-tert-butyl-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2547394.png)



![2-[2-[(3-chlorophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B2547402.png)


![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2547405.png)

